molecular formula C8H8O2 B1195015 5-Hydroxy-2-methylbenzaldehyde CAS No. 23942-00-9

5-Hydroxy-2-methylbenzaldehyde

Cat. No. B1195015
CAS RN: 23942-00-9
M. Wt: 136.15 g/mol
InChI Key: QONBQACIGSEEDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-2-methylbenzaldehyde and its derivatives involves multiple approaches. Notably, Inagaki et al. (2003) developed a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the entire four-step process from 2-tert-butyl-p-cresol and accomplishes the synthesis of a major metabolite of the antiarthritic drug candidate S-2474 (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, Ülküseven et al. (2008) explored the chelate structures of 5-(H/Br)-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazones with nickel and ruthenium complexes, providing insights into the synthesis and structural characterizations of these complexes (Ülküseven, Bal-Demirci, Akkurt, Yalcin, & Büyükgüngör, 2008).

Molecular Structure Analysis

Buravlev and Shevchenko (2019) synthesized a series of N- and O-containing derivatives based on 2-hydroxy-3-isobornyl-5-methylbenzaldehyde and performed a comparative evaluation of their antioxidant activity, highlighting the impact of substituent structure on the compound's properties (Buravlev & Shevchenko, 2019).

Chemical Reactions and Properties

A novel synthesis approach by Dubost et al. (2011) involves the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a selective palladium-catalyzed ortho-bromination. This method highlights the chemical reactivity and potential modifications of benzaldehyde derivatives (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Physical Properties Analysis

The physical properties of 5-Hydroxy-2-methylbenzaldehyde derivatives are significantly influenced by their molecular structure. For instance, the antioxidant and membrane-protective properties towards mammalian red blood cells were examined by Buravlev and Shevchenko (2019), demonstrating how structural modifications can enhance biological activity (Buravlev & Shevchenko, 2019).

Chemical Properties Analysis

The chemical properties of 5-Hydroxy-2-methylbenzaldehyde and its derivatives are complex and varied. The study by Li et al. (2014) on the N-methylation of N-2-hydroxybenzaldehyde acylhydrazones with methyl iodide provides insight into the chemospecific synthesis and potential for selective chemical modifications without concurrent side reactions (Li, Wu, Zhang, Huang, Qiu, Zhou, & Jin, 2014).

Scientific Research Applications

  • Chemical Ecology : 2-Hydroxy-6-methylbenzaldehyde, a compound related to 5-Hydroxy-2-methylbenzaldehyde, is used in the study of astigmatid mites, functioning as alarm and sex pheromones. Its synthesis is important for developing practical applications of these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).

  • Fluorescent pH Sensor : A probe derived from a similar compound, 2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor, useful for studying biological organelles (Saha, Dhara, Chattopadhyay et al., 2011).

  • Electrochemical Behavior : The electrochemical behavior of polymers functionalized with 2-hydroxy-5-methylbenzaldehyde has been studied, with applications in electrochemistry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

  • Pharmaceutical Synthesis : The compound has been used in the synthesis of a new chemical entity designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

  • Model Studies for Radical Copper Oxidases : Studies have been conducted on complexes involving 2-hydroxy-5-methyl-3-methylsulfanylbenzaldehyde and related compounds, serving as models for radical copper oxidases (Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, & Davies, 1999).

  • Nonlinear Optical Material : The molecule has been investigated for its potential as a nonlinear optical material, with applications in photonics and optoelectronics (Jayareshmi, Robert, & Aruldhas, 2021).

  • Antitumor Activities : Its derivatives have been studied for their DNA binding, cleavage, and antitumor activities, highlighting its potential in cancer research (Hussein, Guan, Haque, Ahamed, & Majid, 2015).

  • Upgrading Bioethanol : It's involved in reactions for upgrading bioethanol to value-added chemicals, demonstrating its significance in sustainable chemistry (Moteki, Rowley, & Flaherty, 2016).

Safety And Hazards

“5-Hydroxy-2-methylbenzaldehyde” may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as a combustible liquid .

properties

IUPAC Name

5-hydroxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONBQACIGSEEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methylbenzaldehyde

CAS RN

23942-00-9
Record name 5-hydroxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 5-methoxy-2-methylbenzaldehyde (24.9 g) and pyridine hydrochloride (100 g) is heated at 170° C. for 7 hours. Water (250 mL) is added cautiously to the reaction mixture at 140° C. and the very dark mixture is extracted twice with chloroform (250 mL), filtration through hyflo removes a small amount of insoluble black solid and aids separation. The organic phase is washed with 1 N hydrochloric acid (250 mL), with water (250 mL), with brine (250 mL), dried over magnesium sulphate and evaporated. The residue is washed with pentane to give 5-hydroxy-2-methylbenzaldehyde (10.66 g) as a cream solid, m.p. 116-118° C.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
YF Zheng, MH Yang - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… The title compound, C 19 H 19 N 3 O 2 , is a Schiff base compound derived from 4-aminoantipyrine and 5-hydroxy-2-methylbenzaldehyde. The molecule adopts a trans configuration …
Number of citations: 11 scripts.iucr.org
L Zhu, K Li, Y Zhang, X Zhu - Energy & Fuels, 2017 - ACS Publications
… After aging, the contents of sugars and esters increased and several chemical compounds, such as 2-ethoxy-5-(1-propen-1-yl) and 5-hydroxy-2-methylbenzaldehyde, disappeared in bio…
Number of citations: 26 pubs.acs.org
P Patel¹, G Patel, P Mehta - Asian Journal of Biological and Life …, 2020 - drive.google.com
India ranks among the largest producer of cotton worldwide with high economic value. During the time of cultivation cotton plant normally suffers from the bacterial blight diseases, …
Number of citations: 5 drive.google.com
J Chen, J Yi, Y Ji, B Zhao, Y Ji, G Li, T An - Environmental Research, 2020 - Elsevier
… In the meantime, • OH adds to phenyl ring of OX to form 2,3-dimethylphenol, 3,4-dimethylphenol (then to 5-hydroxy-2-methylbenzaldehyde) and 2-methylphenol, whereas PX forms 2,5-…
Number of citations: 15 www.sciencedirect.com
JW Pavlik, RJ Pasteris - Journal of the American Chemical Society, 1974 - ACS Publications
… of the same product, 5-hydroxy-2-methylbenzaldehyde, 10. Although at that time the existence of bicyclohexenyl cation 6 was only postulated as a common …
Number of citations: 13 pubs.acs.org
L Peault, S Rochelle, A Planchat, P Nun… - Advanced Synthesis …, 2023 - Wiley Online Library
… For a model system, phenol 1a easily prepared by condensation of 5-hydroxy-2-methylbenzaldehyde with acetophenone was chosen to optimize the reaction …
Number of citations: 1 onlinelibrary.wiley.com
A Leybros, A Roubaud, P Guichardon… - Process Safety and …, 2010 - Elsevier
Spent ion exchange resins are radioactive process wastes for which there is no satisfactory industrial treatment. Supercritical water oxidation could offer a viable treatment alternative to …
Number of citations: 32 www.sciencedirect.com
HJ Jung, YW Cho, HW Lim, H Choi, DJ Ji… - Biomolecules & …, 2013 - ncbi.nlm.nih.gov
… PLE contains several known compounds, such as 1-N-methyl uracil, 1,7-azulenoquinone, β-D-methylglucopyranoside, D-tagatose, isosorbide and 5- hydroxy-2-methylbenzaldehyde. …
Number of citations: 14 www.ncbi.nlm.nih.gov
FD Lewis, RW Johnson, DR Kory - Journal of the American …, 1974 - ACS Publications
… of the same product, 5-hydroxy-2-methylbenzaldehyde, 10. Although at that time the existence of bicyclohexenyl cation 6 was only postulated as a common …
Number of citations: 76 pubs.acs.org
K Kapusta - Waste Management, 2018 - Elsevier
Hydrothermal liquefaction experiments with a moist (water content 80.64 wt%) municipal sewage sludge (SS) were conducted at 280, 300, 320, 340 and 360 C for raw and ultrasound …
Number of citations: 51 www.sciencedirect.com

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